4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one

Medicinal Chemistry Physicochemical Properties Lipophilicity

Medicinal chemists require intermediates with defined physicochemical profiles to maintain SAR validity. Unlike methyl or ethyl analogs, this cyclopropylmethyl derivative offers a balanced XLogP3 of -0.7-avoiding excessive polarity or lipophilicity. • **Optimized properties:** TPSA 46.3 Ų, 2 rotatable bonds for conformational flexibility • **Metabolic advantage:** Cyclopropyl ring reduces CYP-mediated oxidation vs. linear chains • **Supply certainty:** ≥95% purity, ready for multi-step synthesis and library production

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 1155572-93-2
Cat. No. B3214941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
CAS1155572-93-2
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC1CN2CC(CC2=O)N
InChIInChI=1S/C8H14N2O/c9-7-3-8(11)10(5-7)4-6-1-2-6/h6-7H,1-5,9H2
InChIKeyKADAXXDQRQUQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one: Overview


4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one (CAS 1155572-93-2) is a specialized pyrrolidin-2-one derivative featuring a 4-amino group and an N-cyclopropylmethyl substituent. With a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol [1], this compound is supplied as a high-purity (≥95%) research chemical and is primarily utilized as a versatile building block in organic synthesis and drug discovery . Its structural characteristics, including a topological polar surface area (TPSA) of 46.3 Ų and an XLogP3-AA of -0.7 [1], position it as a key intermediate for introducing the cyclopropylmethyl-pyrrolidinone scaffold into more complex pharmaceutical candidates.

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one: Why N-Alkyl Analogs Fail


While several N-substituted 4-aminopyrrolidin-2-one analogs exist (e.g., methyl, ethyl, propyl), their physicochemical properties differ significantly from the cyclopropylmethyl derivative, directly impacting their suitability in drug design. The cyclopropylmethyl group confers a distinct lipophilicity profile (XLogP3-AA -0.7) compared to smaller alkyl groups (e.g., methyl XLogP3-AA -1.4) [1], which can critically influence membrane permeability and metabolic stability [2]. Furthermore, the presence of the cyclopropyl ring may offer a metabolic advantage over linear alkyl chains, reducing susceptibility to CYP-mediated oxidation [3]. Simply interchanging these compounds without accounting for these quantifiable property differences can lead to altered pharmacokinetic profiles in downstream candidates, compromising the validity of structure-activity relationship (SAR) studies and increasing the risk of late-stage failure in drug development programs.

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one: Comparative Evidence


Enhanced Lipophilicity vs. Methyl Analog

The 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one exhibits a computed XLogP3-AA of -0.7, which is 0.7 log units higher than the methyl analog (XLogP3-AA -1.4). This indicates a significant increase in lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability in drug candidates. [1]

Medicinal Chemistry Physicochemical Properties Lipophilicity

Lipophilicity Impact: Cyclopropylmethyl vs. Unsubstituted Core

The introduction of the 4-amino group to the cyclopropylmethyl-pyrrolidinone scaffold significantly reduces lipophilicity. The target compound (XLogP3-AA -0.7) is 1.2 log units less lipophilic than 1-(cyclopropylmethyl)pyrrolidin-2-one (XLogP3-AA 0.5), which lacks the amino group. This quantification demonstrates the precise tuning of physicochemical properties achievable with this building block. [1][2]

Medicinal Chemistry Physicochemical Properties Lipophilicity

Conformational Flexibility: Cyclopropylmethyl vs. Methyl Analog

The target compound possesses 2 rotatable bonds, compared to 0 for the 4-amino-1-methylpyrrolidin-2-one analog. This increased flexibility, attributed to the cyclopropylmethyl substituent, may allow the molecule to adopt a broader range of conformations, potentially influencing its binding mode to biological targets or its ability to access different chemical space. [1][2]

Medicinal Chemistry Conformational Analysis Molecular Flexibility

Hydrogen Bonding Capacity (TPSA) Conservation Across Analogs

The topological polar surface area (TPSA) of 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one is 46.3 Ų, which is identical to the methyl analog (46.3 Ų). This indicates that the N-substituent does not significantly alter the molecule's capacity for hydrogen bonding or polar interactions, ensuring that changes in biological activity are primarily driven by lipophilicity and steric effects rather than fundamental shifts in polarity. [1][2]

Medicinal Chemistry Physicochemical Properties Polar Surface Area

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one: Research & Industrial Applications


Optimizing Lipophilicity for CNS Drug Design

The intermediate lipophilicity (XLogP3-AA -0.7) of 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one makes it a strategic choice for medicinal chemists aiming to improve membrane permeability without the excessive lipophilicity (XLogP3-AA 0.5) of the unsubstituted 1-(cyclopropylmethyl)pyrrolidin-2-one core or the high polarity (XLogP3-AA -1.4) of the methyl analog. This property balance is particularly valuable in the design of CNS-active agents, where moderate lipophilicity is often correlated with optimal blood-brain barrier penetration. [1][2]

Conformational Flexibility for Target Engagement

With 2 rotatable bonds compared to 0 for the methyl analog, this compound offers increased conformational flexibility. This feature can be exploited in fragment-based drug discovery or in the design of chemical probes where a flexible linker or side chain is required to access cryptic binding pockets or to explore conformational entropy contributions to binding affinity. [3]

High-Purity Building Block for Complex Molecule Synthesis

Commercially available in ≥95% purity, 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one serves as a reliable, high-quality starting material for the synthesis of more complex pyrrolidinone-based pharmacophores. Its well-defined physicochemical properties (MW 154.21, TPSA 46.3 Ų) make it amenable to standard organic transformations, facilitating the rapid generation of diverse compound libraries for drug discovery programs.

Cyclopropyl Group Effects on Metabolic Stability

The cyclopropylmethyl group is known to influence metabolic stability, often reducing CYP-mediated oxidation compared to linear alkyl chains. This compound provides a defined scaffold for researchers to systematically study the impact of the cyclopropyl group on microsomal stability and to generate SAR data that can guide the optimization of lead compounds towards improved in vivo half-lives. [4]

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